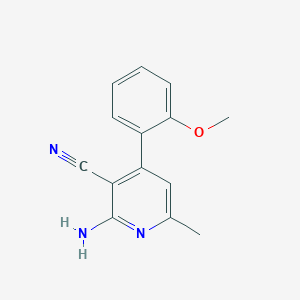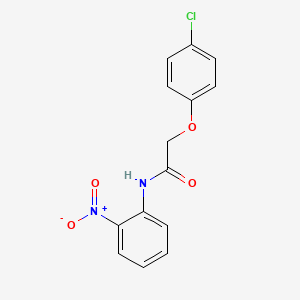
2-(4-chlorophenoxy)-N-(2-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-nitrophenyl)acetamide, commonly known as nitrofen, is an herbicide that was widely used in the 1970s and 1980s. Nitrofen is a member of the nitrophenyl family of herbicides, which are known for their broad-spectrum weed control. Nitrofen was primarily used to control weeds in crops such as soybeans, corn, and wheat.
Mécanisme D'action
Nitrofen works by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. Without chlorophyll, the plant is unable to carry out photosynthesis and eventually dies.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, nitrofen has been found to have a range of biochemical and physiological effects. Studies have shown that nitrofen can disrupt cellular respiration and energy metabolism in plants, as well as interfere with the synthesis of certain amino acids.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrofen has been used extensively in laboratory experiments due to its well-established herbicidal properties. However, its toxicity and potential environmental impact make it a less desirable option for some researchers. Additionally, the use of nitrofen in laboratory experiments may be restricted in some countries due to its classification as a hazardous substance.
Orientations Futures
There are several areas of future research that could be pursued in relation to nitrofen. One potential direction is the development of alternative herbicides that are less toxic and have a lower environmental impact. Another area of interest is the study of the long-term effects of nitrofen exposure on human and animal health. Finally, further research could be conducted to better understand the mechanisms of action of nitrofen and other PPO-inhibiting herbicides.
Applications De Recherche Scientifique
Nitrofen has been extensively studied for its herbicidal properties. However, it has also been the subject of scientific research in other fields, such as toxicology and environmental science. Nitrofen has been found to have toxic effects on aquatic organisms, and it has been detected in water sources and sediments in areas where it has been used.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-5-7-11(8-6-10)21-9-14(18)16-12-3-1-2-4-13(12)17(19)20/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLSKBIKERBVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B3849421.png)


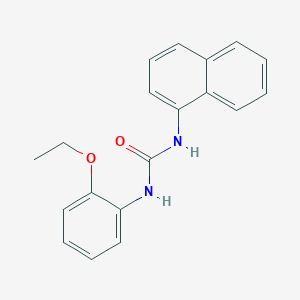
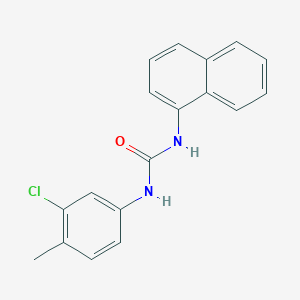

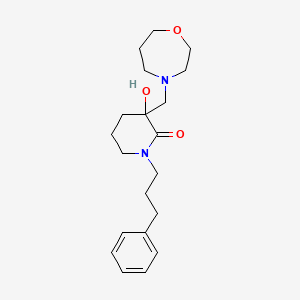

![3-bromo-N-{4-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849469.png)
![3-[(4-hydroxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B3849473.png)
![2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B3849480.png)
